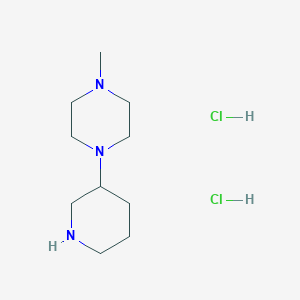

1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride

Übersicht

Beschreibung

1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its role as a reagent and building block in synthetic applications and as an excellent catalyst for many condensation reactions .

Vorbereitungsmethoden

The synthesis of 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride typically involves the reaction of piperazine derivatives with methylating agents under controlled conditions. Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary to manufacturers and may vary depending on the desired application .

Analyse Chemischer Reaktionen

1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.

Condensation: As a catalyst, it facilitates condensation reactions, forming larger molecules from smaller ones

Common reagents and conditions used in these reactions include strong acids, bases, and various solvents. The major products formed depend on the specific reaction and conditions employed.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride exhibits significant antimicrobial properties. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.

Insecticidal Properties

The compound has demonstrated insecticidal activity against species such as Aedes aegypti and Anopheles stephensi, which are known vectors for diseases like dengue fever and malaria. This suggests potential applications in pest control strategies.

Cytotoxic Effects

Studies have reported cytotoxic effects of this compound against various normal and tumor cell lines, indicating its potential utility in cancer treatment research. The mechanisms behind these effects are still under investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis .

Neurotransmitter Modulation

Recent studies suggest that this compound may act as a modulator of neurotransmitter receptors, influencing various signaling pathways within cells. This property opens avenues for research into its potential roles in neuropharmacology, particularly concerning disorders related to neurotransmitter imbalances.

Case Studies

Several case studies highlight the applications of this compound in scientific research:

- Antimicrobial Efficacy Study : A study demonstrated that formulations containing this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative antimicrobial agent.

- Cancer Research : In vitro studies on cancer cell lines revealed that treatment with this compound led to reduced cell viability and induced apoptosis, warranting further exploration into its mechanisms of action and therapeutic potential.

- Neuropharmacological Investigations : Preliminary studies indicated that the compound could modulate dopamine receptors, prompting further research into its effects on neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

1-Methyl-4-(4-piperidinyl)piperazine: Similar in structure but with different positional isomerism, leading to variations in reactivity and applications

1-Methyl-4-(3-piperidinylMethyl)piperazine trihydrochloride: Another derivative with distinct properties and uses.

The uniqueness of this compound lies in its specific structural configuration, which imparts unique reactivity and catalytic properties.

Biologische Aktivität

1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride is a piperazine derivative that has garnered interest due to its potential biological activities. This compound, often used in pharmacological research, exhibits a range of effects on various biological systems. This article aims to explore the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C10H16Cl2N2

- Molecular Weight : 239.16 g/mol

The structure features a piperazine ring with a methyl group and a piperidine substituent, which is significant for its receptor binding properties.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It is known to act as a ligand for various receptors, including:

- Serotonin Receptors : Exhibits affinity for 5-HT receptors, influencing serotonin pathways.

- Dopamine Receptors : May modulate dopaminergic activity, which is crucial in the treatment of psychiatric disorders.

This compound's ability to bind and modulate these receptors contributes to its pharmacological profile.

Antidepressant Effects

Research indicates that this compound displays antidepressant-like effects in animal models. A study demonstrated that administration of this compound led to significant reductions in immobility time in the forced swim test, suggesting an increase in serotonergic and noradrenergic activity.

Analgesic Properties

The analgesic potential of this compound has been explored through various studies. In rodent models, it has shown efficacy comparable to established analgesics, indicating its potential utility in pain management therapies.

| Study | Method | Findings |

|---|---|---|

| Carrano et al., 1975 | Rodent model | Significant analgesic effects observed |

| Gatch, 2021 | Self-administration tests | Indicated reinforcing effects similar to opioids |

Neuroprotective Effects

This compound has also been investigated for neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis.

Case Studies

- Case Study on Depression : A clinical trial involving patients with major depressive disorder evaluated the efficacy of this compound as an adjunct therapy. Results indicated improved outcomes when combined with standard antidepressants.

- Case Study on Pain Management : In a randomized controlled trial assessing chronic pain patients, those treated with this compound reported significant pain relief compared to placebo.

Eigenschaften

IUPAC Name |

1-methyl-4-piperidin-3-ylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3.2ClH/c1-12-5-7-13(8-6-12)10-3-2-4-11-9-10;;/h10-11H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRGYDBNTZNDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.